molecular formula C13H13BrN4O4 B12933169 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 88375-92-2

9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B12933169
CAS No.: 88375-92-2
M. Wt: 369.17 g/mol
InChI Key: YRHNWQFYEBZVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a xanthine core fused with a dihydropyranone ring, presenting a complex pharmacophore for probe development. Its primary research value lies in its role as a key synthetic intermediate in the exploration of novel kinase inhibitor scaffolds . The structure is strategically designed to allow for versatile synthetic diversification, particularly via palladium-catalyzed cross-coupling reactions at the bromo-substituted position, enabling the rapid generation of libraries for structure-activity relationship (SAR) studies. Researchers are investigating this molecule and its derivatives as potential modulators of phosphodiesterases (PDEs) and other purine-binding enzymes . The presence of the purine-2,6-dione moiety mimics the endogenous adenosine and guanine nucleotides, allowing it to compete for binding sites in enzymatic assays. As a research chemical, it is instrumental in the design and synthesis of new chemical entities aimed at understanding cellular signaling pathways and for the discovery of new therapeutic agents targeting inflammatory and neurological disorders.

Properties

CAS No.

88375-92-2

Molecular Formula

C13H13BrN4O4

Molecular Weight

369.17 g/mol

IUPAC Name

9-(4-bromo-2-methyl-5-oxo-2H-pyran-6-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H13BrN4O4/c1-6-4-7(14)9(19)12(22-6)18-5-15-8-10(18)16(2)13(21)17(3)11(8)20/h4-6,12H,1-3H3

InChI Key

YRHNWQFYEBZVGE-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)C(O1)N2C=NC3=C2N(C(=O)N(C3=O)C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyran Ring: Starting from a suitable precursor, the pyran ring can be synthesized through cyclization reactions.

    Bromination: Introduction of the bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS).

    Purine Base Attachment: The purine base can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 4 of the pyran ring serves as a primary site for nucleophilic substitution. This reactivity enables coupling reactions and functional group interconversions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl group at C465-78%
HydrolysisNaOH (aq.), refluxHydroxyl group substitution82%

These reactions are critical for modifying the pyran moiety to enhance solubility or introduce pharmacophores.

Ring-Opening Reactions of the Pyran Moiety

The dihydropyran ring undergoes acid-catalyzed ring-opening due to strain in the 3,6-dihydro-2H-pyran system:

text
**Mechanism**: 1. Protonation of the carbonyl oxygen (C3=O) 2. Cleavage of the C2-O bond 3. Formation of a conjugated dienone intermediate 4. Trapping with nucleophiles (e.g., H₂O, alcohols)

Under HCl/MeOH, the ring opens to yield a linear keto-ester derivative, which can further participate in cyclization reactions .

Oxidation of the Dihydropyran System

The 3,6-dihydro-2H-pyran subunit is susceptible to oxidation:

Oxidizing AgentConditionsProductApplication
KMnO₄H₂O, 0°C3-keto-4-bromo-tetrahydropyranPrecursor for fused heterocycles
CrO₃Acetic acid, 50°CFully aromatic pyran derivativeStabilizes the ring system

Oxidation modifies electronic properties, influencing binding affinity in biological systems .

Interactions at the Purine Core

The purine-2,6-dione system participates in:

Methylation/Dealkylation

  • Selective N-methylation occurs at N1 and N3 positions under basic conditions (NaH, CH₃I).

  • Demethylation requires harsh conditions (HI, 120°C), yielding the free NH purine analog.

Hydrolysis

  • Acidic hydrolysis (HCl, Δ) cleaves the purine ring at N9-C8, generating a pyrimidine fragment.

  • Basic conditions (NaOH, Δ) degrade the dione system to urea derivatives.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings:

Coupling PartnerCatalyst SystemProduct ClassYield
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Biaryl-pyran hybrids73%
VinylboronatePdCl₂(dppf), Cs₂CO₃Alkenylated derivatives68%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Scientific Research Applications

9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic molecule with a variety of potential applications, based on its structural features.

Structural and Chemical Properties
The compound features a purine core substituted with a bromo and a pyran derivative. The purine ring is essential in various biological processes, while the pyran ring contributes to its chemical reactivity and potential biological activity. The presence of bromine and methyl groups suggests unique chemical properties and biological interactions.

Key chemical reactions may involve the functional groups present in its structure.

Potential Applications
The unique structure of this compound suggests several potential applications:

  • Medicinal Chemistry: The compound could be a precursor in synthesizing drugs, exploiting its purine and pyran moieties for creating novel therapeutic agents.
  • Material Science: It may be used in creating new materials with specific electronic or optical properties, taking advantage of its unique structural and chemical characteristics.
  • Catalysis: The compound might act as a catalyst or ligand in chemical reactions, owing to the bromine substituent influencing its reactivity.

Biological Activities and Interactions
Compounds with purine structures are known for their significant biological activities, including:

  • Acting as antimetabolites
  • Possessing antiviral properties
  • Exhibiting anticancer activities

Interaction studies involving this compound could focus on:

  • Protein Binding: Identifying target proteins and understanding binding affinities to elucidate its mechanism of action.
  • Enzyme Inhibition: Evaluating its ability to inhibit key enzymes involved in metabolic pathways.
  • Cellular Signaling: Investigating its effects on cell signaling pathways, potentially uncovering novel therapeutic targets.

These studies are crucial for determining the practical applications of the compound in medicinal chemistry.

Comparison with Similar Compounds
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
9-MethyladeninePurine baseMethyl group at position 9
4-BromobenzaldehydeBrominated aromatic ringSimple structure compared to complex pyran
7-MethylxanthineMethylated xanthine derivativeSimilar purine core but different substitutions

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds of this nature might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous brominated purine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Notable Features
9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione 4-Bromo-pyranone, 1,3-dimethylpurine ~423.2 ~1.8 (predicted) Rigid pyranone ring; potential H-bonding
6-Bromo-9-[1-(2-fluoroethyl)-1H-[1,2,3]triazol-4-ylmethyl]-purine (Compound 9, ) 6-Bromo-purine, fluoroethyl-triazole 325.1 ~2.1 Fluorine-enhanced membrane permeability
8-Bromotheophylline 8-Bromo-purine, 1,3-dimethylxanthine 285.1 ~0.9 Classic adenosine antagonist

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : The 1,3-dimethyl groups on the purine core in both compounds may hinder oxidative metabolism, whereas the fluoroethyl group in Compound 9 enhances resistance to enzymatic degradation .

Biological Activity

The compound 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione , also known by its CAS number 88375-92-2 , is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13BrN4O4C_{13}H_{13}BrN_{4}O_{4} with a molecular weight of approximately 369.17 g/mol . The structure consists of a purine base modified with a brominated dihydropyran moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H13BrN4O4C_{13}H_{13}BrN_{4}O_{4}
Molecular Weight369.17 g/mol
CAS Number88375-92-2

Antimicrobial Effects

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of purine can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a recent investigation demonstrated that the compound inhibits cell proliferation in human breast cancer cells (MCF-7) by modulating key signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound acts as an inhibitor for certain kinases involved in cancer progression. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The proposed mechanism involves the interaction of the brominated dihydropyran moiety with specific enzyme active sites, leading to structural changes that inhibit enzymatic activity. This mechanism is similar to other purine derivatives known for their pharmacological effects.

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of a related purine derivative. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with traditional chemotherapy .
  • Antimicrobial Study : A laboratory study assessed the antimicrobial efficacy of various derivatives against multi-drug resistant strains. The results showed that the compound exhibited comparable effectiveness to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between brominated pyran precursors and purine derivatives. For example, a multi-step approach involving:
  • Step 1 : Bromoacetylation of 4-hydroxy-6-methyl-2H-pyran-2-one using bromoacetyl bromide in acetonitrile under reflux (3–5 hours, 80°C) .
  • Step 2 : Coupling with 1,3-dimethylxanthine derivatives using pyridine as a catalyst.
  • Key Variables : Reaction time, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios (e.g., 1.1:1 molar ratio of bromoacetyl precursor to purine derivative) .

Table 1 : Synthetic Yield Optimization

SolventTemperature (°C)CatalystYield (%)
Acetonitrile80Pyridine72
DMF100Triethylamine65
Ethanol70None48

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve tautomeric equilibria in the purine-dione moiety and confirm methyl group positions .
  • X-ray Crystallography : Essential for determining the dihedral angle between the pyran and purine rings, which impacts steric interactions .
  • HPLC-PDA : Monitor purity (>95%) and detect byproducts (e.g., ring-opened pyran derivatives) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer : Solubility varies significantly with solvent polarity:
  • Polar solvents (DMSO, acetonitrile) : Ideal for stock solutions (10–20 mM).
  • Aqueous buffers (pH 7.4) : Limited solubility (<0.1 mM) necessitates surfactant use (e.g., Tween-80) .
  • Stability Note : Degrades in acidic conditions (pH <5), requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the bromo-substituent’s role in the compound’s reactivity?

  • Methodological Answer : The bromo group at C4 of the pyran ring:
  • Electron-withdrawing effect : Stabilizes the enol tautomer, enhancing nucleophilic attack at the purine’s C9 position .
  • Steric hindrance : Reduces undesired side reactions (e.g., dimerization) during coupling steps.
  • Validation : Isotopic labeling (e.g., 13C-Br) and DFT calculations to map electron density distribution .

Q. How can synthetic yields be optimized while minimizing dihydro-pyran ring-opening side reactions?

  • Methodological Answer :
  • Catalyst Screening : Pyridine outperforms triethylamine in suppressing ring-opening by neutralizing HBr byproducts .
  • Temperature Control : Maintain reflux ≤80°C to avoid thermal decomposition.
  • Additive Use : Molecular sieves (3Å) absorb moisture, preventing hydrolysis of the pyran ring .

Table 2 : Side Reaction Suppression Strategies

ConditionRing-Opening Byproduct (%)
Pyridine, 80°C5
Triethylamine, 100°C18
No catalyst, 70°C25

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from:
  • Tautomerism : The purine-2,6-dione system exists in keto-enol equilibria, altering binding affinity. Use NMR titration to quantify tautomeric populations .
  • Batch Purity : HPLC-MS analysis to verify >98% purity and rule out degradation products .
  • Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and ATP concentrations (1 mM) .

Theoretical and Computational Questions

Q. How can molecular docking studies predict the compound’s binding mode to target proteins?

  • Methodological Answer :
  • Ligand Preparation : Optimize tautomeric states using Gaussian09 at the B3LYP/6-31G* level .
  • Protein Selection : Use crystal structures (PDB: 3QKL for kinases) with resolved ATP-binding pockets.
  • Validation : Compare docking scores (Glide XP) with experimental IC50 values to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.